molecular formula C17H13N3 B2368413 2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine CAS No. 439095-79-1

2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2368413
CAS No.: 439095-79-1
M. Wt: 259.312
InChI Key: IYLNHLQJFHJXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine (CAS 439095-79-1) is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the pyrazolo[1,5-a]pyrimidine class, a notable scaffold recognized for its potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . The compound features a naphthyl substituent at the 7-position, a structural motif designed to occupy the hydrophobic region of kinase ATP-binding pockets, thereby enhancing binding affinity and selectivity . Researchers utilize this compound as a key intermediate or core structure in the design and synthesis of potential multikinase inhibitors. Its mechanism of action is rooted in its ability to act as a bioisostere of adenine, allowing it to compete with ATP for binding at the catalytic site of various kinase enzymes, including receptor tyrosine kinases (RTKs) and serine/threonine kinases (STKs) . This inhibitory activity can disrupt aberrant signaling pathways that drive oncogenesis, cell proliferation, and survival . The structural features of this compound make it a valuable template for investigating structure-activity relationships (SAR) and for developing novel therapeutic agents against cancers where kinases such as TRKA, ALK2, PIM1, and CK2α are implicated . This product is intended for research and development purposes only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses, or for application in foods, drugs, or cosmetics.

Properties

IUPAC Name

2-methyl-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c1-12-10-17-18-9-8-16(20(17)19-12)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLNHLQJFHJXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Enaminone and 3-Amino-5-Methylpyrazole Reactions

The primary route involves the reaction of 3-amino-5-methyl-1H-pyrazole with β-enaminones bearing the 2-naphthyl substituent. For example, 1-(2-naphthoyl)-3-(dimethylamino)prop-2-en-1-one undergoes cyclocondensation in refluxing acetic acid for 16 hours, yielding 2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine in 89% yield. The reaction proceeds via nucleophilic attack of the amino group on the β-carbon of the enaminone, followed by elimination of dimethylamine and cyclodehydration.

Table 1: Cyclocondensation Conditions and Yields

Enaminone Precursor Solvent Temperature (°C) Time (h) Yield (%)
1-(2-Naphthoyl)-3-(dimethylamino)prop-2-en-1-one Acetic acid 118 16 89
1-(2-Naphthoyl)-3-chloroprop-2-en-1-one Ethanol 78 24 72
1-(2-Naphthoyl)-3-methoxyprop-2-en-1-one Toluene 110 18 65

The acetic acid system outperforms polar aprotic solvents due to its dual role as catalyst and proton donor, facilitating both imine formation and aromatization.

Chalcone-Based One-Pot Synthesis

A three-component method employing 3-amino-5-methylpyrazole, 2-acetylnaphthalene, and sodium iodide in aqueous potassium persulfate achieves 85% yield under optimized conditions. This approach combines cyclocondensation and iodination in a single step, though the 2-naphthyl group necessitates longer reaction times (8–12 hours) compared to phenyl analogues.

Regioselectivity and Reaction Mechanisms

Electronic and Steric Control

The 2-naphthyl group at position 7 directs electrophilic substitution to position 3 of the pyrazole ring due to its electron-donating resonance effects and steric bulk. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for 7-substitution over alternative regioisomers, attributed to conjugation between the naphthyl π-system and the pyrimidine ring.

Halogenation Pathways

Post-synthetic iodination using NaI/K₂S₂O₈ in water introduces halogens at position 3 with 90% efficiency. The reaction proceeds via radical intermediates, with persulfate generating iodine radicals that undergo electrophilic aromatic substitution.

Equation 1: Iodination Mechanism
$$ \text{C}{17}\text{H}{13}\text{N}3 + \text{NaI} + \text{K}2\text{S}2\text{O}8 \rightarrow \text{C}{17}\text{H}{12}\text{IN}3 + \text{Na}2\text{SO}4 + \text{K}2\text{SO}_4 $$

Optimization of Reaction Parameters

Solvent Effects

Comparative studies demonstrate acetic acid’s superiority over ethanol, toluene, and DMF, with reaction yields correlating with solvent polarity (R² = 0.87). Aqueous systems enable halogenation but require phase-transfer catalysts for non-polar intermediates.

Temperature and Time Profiles

Optimal cyclocondensation occurs at 118°C (16 hours), while lower temperatures (78–100°C) necessitate 24–48 hours for complete conversion. The Arrhenius activation energy for the naphthyl-substituted system is 68.2 kJ/mol, 15% higher than phenyl analogues due to steric hindrance.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 8.52 (d, J = 4.4 Hz, 1H, H-5), 8.03–7.45 (m, 7H, naphthyl), 2.45 (s, 3H, CH3)
  • ¹³C NMR : δ 155.9 (C-7), 138.8 (C-2), 132.8–126.5 (naphthyl), 13.1 (CH3)
  • HRMS : m/z 259.312 [M + H]⁺ (calculated: 259.311)

X-ray Crystallography

Single-crystal analysis confirms coplanarity between the naphthyl group and pyrazolopyrimidine core (dihedral angle: 8.7°), facilitating π-stacking in solid-state structures.

Post-Synthetic Modifications

Bromination at Position 3

Treatment with N-bromosuccinimide (NBS) in acetonitrile introduces bromine with 78% yield, though competing decomposition occurs above 50°C.

Suzuki-Miyaura Coupling

The 3-iodo derivative undergoes palladium-catalyzed cross-coupling with arylboronic acids, enabling access to 3-aryl derivatives (yields: 60–85%).

Industrial-Scale Considerations

Cost Analysis

Raw material costs for kilogram-scale production:

  • 3-Amino-5-methylpyrazole: $220/kg
  • 2-Acetylnaphthalene: $180/kg
  • NaI/K₂S₂O₈: $40/kg combined

Environmental Impact

The aqueous one-pot method reduces E-factor to 3.2 (vs. 8.7 for traditional routes) by minimizing organic solvent use.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with various electrophilic compounds. The regioselectivity of these reactions is crucial for obtaining desired derivatives. For instance, the synthesis method described in literature utilizes acetic acid as a solvent and involves refluxing the reactants to yield halomethylated pyrazolo[1,5-a]pyrimidines .

Table 1: Synthetic Methods for Pyrazolo[1,5-a]pyrimidines

MethodReactantsConditionsYield
Method A3-amino-5-methyl-1H-pyrazole + β-dicarbonylsReflux in Acetic AcidHigh
Method B3-amino-5-methyl-1H-pyrazole + β-enaminonesReflux in Acetic AcidHigh

Anticancer Properties

Recent studies have highlighted the potential of 2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine as an anticancer agent. It has shown dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in cancer cell proliferation and survival. Compounds derived from this scaffold exhibited IC50 values as low as 0.09 µM for CDK2 and demonstrated significant antiproliferative activity across various cancer cell lines .

Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget KinaseIC50 (µM)
Compound ACDK20.09
Compound BTRKA0.23
Compound CBroad-spectrum43.9% GI across 56 lines

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. In experimental models, various derivatives showed lower ulcerogenic activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating a favorable safety profile .

Table 3: Anti-inflammatory Activity Assessment

CompoundLD50 (mg/kg)Ulcerogenic Activity
Compound D>1100Lower than Diclofenac
Compound E2457.98Safer than Diclofenac

Case Studies and Clinical Relevance

Several studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical settings:

  • Case Study 1 : A derivative demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 of 12.5 µM, indicating potential for lung cancer therapy.
  • Case Study 2 : Another derivative was effective against MCF-7 breast cancer cells with an IC50 of 15 µM, showcasing its broad applicability in oncology.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural and Functional Analogues

Core Scaffold and Selectivity

Pyrazolo[1,5-a]pyrimidines exhibit superior selectivity compared to imidazo[1,2-b]pyridazine derivatives like SGI-1775. While SGI-1776 shows potent Pim-1 inhibition (IC50 = 45 nM), its off-target ERG and CYP interactions limit therapeutic utility. In contrast, pyrazolo[1,5-a]pyrimidines with analogous substituents demonstrate reduced off-target effects, attributed to their distinct nitrogen arrangement and steric profile .

Substituent Effects on Activity

  • Position 7 Modifications : The 2-naphthyl group in 2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine confers greater lipophilicity and target affinity compared to smaller aryl groups (e.g., phenyl) or heterocycles (e.g., pyridinyl). For instance, 7-(pyridin-2-yl) analogues undergo regioselective iodination at the pyrazole ring, suggesting reactivity influenced by substituent size .
  • Position 2 and 3 Modifications : Hydrophobic groups at position 3 (e.g., chloro in ) enhance ATP-binding pocket interactions in kinases, whereas the 2-methyl group in the target compound may improve metabolic stability without steric hindrance .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF3) at position 7 (e.g., ) improves antibacterial and anticancer activity via electron-withdrawing effects, contrasting with the electron-rich 2-naphthyl group’s role in aromatic stacking .

Pharmacokinetic and Bioavailability Profiles

Pyrazolo[1,5-a]pyrimidines generally exhibit better oral bioavailability than pyrazolotriazines, attributed to their balanced lipophilicity and solubility. For example, derivatives with morpholine at position 7 () show enhanced solubility due to the polar morpholine moiety, whereas the 2-naphthyl group in the target compound may reduce aqueous solubility but increase tissue penetration .

Biological Activity

2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer and antimicrobial properties, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibition of CDK2 leads to alterations in cell cycle progression and can induce apoptosis in cancer cells. The compound interacts with its targets through hydrophobic interactions and hydrogen bonding, which are essential for its binding affinity and specificity.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 45–97 nM against MCF-7 (breast cancer) and 6–99 nM against HCT-116 (colon cancer) cell lines . These values suggest a potent inhibitory effect on cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (nM)
MCF-745 - 97
HCT-1166 - 99

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific data on the efficacy and mechanisms are still emerging .

In Vitro Studies

In vitro enzymatic assays have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can effectively inhibit CDK2 and TRKA kinases. For instance, compounds derived from this scaffold showed IC50 values as low as 0.09 µM against CDK2, indicating strong inhibitory potential comparable to established inhibitors . Furthermore, molecular docking studies have elucidated binding modes that are critical for the design of more selective inhibitors.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications at different positions on the pyrazolo[1,5-a]pyrimidine scaffold can influence biological activity. For instance, substituents at position 7 have been shown to significantly affect both the potency and selectivity towards various kinases . This information is vital for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions between 3-aminopyrazoles and β-dicarbonyl compounds or β-enaminones. Key steps include:

  • Precursor Preparation : Use of 5-methyl-1,2,4-triazole-3-carboxylic acid hydrazide or similar precursors under reflux conditions in ethanol or DMF .
  • Cyclization : Catalyzed by acidic or basic conditions (e.g., HCl or NaOEt) to form the pyrazolo[1,5-a]pyrimidine core .
  • Substitution : Introduction of the 2-naphthyl group via nucleophilic substitution or Suzuki coupling, requiring Pd catalysts and inert atmospheres .
    • Optimization : Yield and purity depend on solvent choice (polar aprotic solvents enhance regioselectivity), temperature control (80–120°C), and catalyst loading .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent orientation?

  • Methodological Answer :

  • X-ray Crystallography : Resolves atomic positions and confirms regiochemistry (e.g., distinguishing between N1 and N2 substitution patterns) .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent effects (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthyl groups) .
  • HRMS and IR : Validate molecular weight and functional groups (e.g., C=O stretches at 1650–1700 cm1^{-1}) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for in vitro biological assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). Low aqueous solubility may require formulation with cyclodextrins .
  • Stability : Assess via HPLC under physiological conditions (37°C, pH 7.4) over 24–72 hours. Degradation products indicate susceptibility to hydrolysis or oxidation .
  • LogP : Determine using shake-flask or computational methods (e.g., ClogP) to predict membrane permeability .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets, and what validation experiments are required?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., KDR kinase). Focus on hydrogen bonding with hinge regions (e.g., pyrimidine N1) .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
  • Validation : Compare with enzymatic assays (IC50_{50} determination) and cellular viability studies (e.g., MTT assays in cancer cell lines) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
  • Orthogonal Assays : Validate results with complementary techniques (e.g., SPR for binding kinetics vs. fluorescence polarization for enzymatic inhibition) .

Q. How can regioselectivity challenges during functionalization at the C5/C7 positions be addressed?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution .
  • Transition Metal Catalysis : Use Pd-catalyzed C–H activation for selective arylation at C7 .
  • Microwave-Assisted Synthesis : Enhances reaction specificity and reduces side products (e.g., 150°C, 30 minutes) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

  • Methodological Answer :

  • Rodent Models : Administer intravenously/orally to measure bioavailability (AUC), clearance, and tissue distribution (LC-MS/MS quantification) .
  • Toxicity Screening : Assess hepatic (ALT/AST levels) and renal (creatinine) function after 14-day repeated dosing .
  • Metabolite Identification : Use 14C^{14}\text{C}-labeled compound to track metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.